molecular formula C11H13N3O2 B2975684 6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-65-3

6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2975684
CAS No.: 893645-65-3
M. Wt: 219.244
InChI Key: HPBUPBDPEMUQBS-UHFFFAOYSA-N
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Description

6-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 893645-65-3) is a pyrazolo[3,4-b]pyridine derivative featuring a methyl group at position 6, a propyl group at position 1, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 . The compound’s structure combines a bicyclic heteroaromatic core with substituents that influence its physicochemical properties, such as hydrogen bonding (via the carboxylic acid) and lipophilicity (via the propyl chain).

Properties

IUPAC Name

6-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-4-14-10-9(6-12-14)8(11(15)16)5-7(2)13-10/h5-6H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBUPBDPEMUQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=CC(=C2C=N1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a lead compound in drug discovery, particularly in targeting various biological pathways. Medicine: Research has indicated its potential in treating diseases such as tuberculosis, diabetes, and cancer. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
6-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Target) 1-Propyl, 6-Methyl C₁₁H₁₃N₃O₂ 219.24 893645-65-3 Moderate lipophilicity; carboxylic acid enhances solubility in polar solvents
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Butyl, 3-Methyl, 6-Cyclopropyl C₁₇H₂₁N₃O₂ 299.37 Increased lipophilicity (butyl chain); cyclopropyl enhances metabolic stability
1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Isopropyl, 6-Methyl C₁₁H₁₃N₃O₂ 219.24 Branched alkyl chain may reduce steric hindrance compared to linear propyl
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Ethyl, 6-Phenyl C₁₅H₁₃N₃O₂ 267.28 924118-62-7 Aromatic phenyl group enhances π-π interactions; higher molecular weight
1-(4-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-Chlorobenzyl), 3-Methyl, 6-Cyclopropyl C₁₈H₁₆ClN₃O₂ 341.80 937598-70-4 Chlorobenzyl group increases hydrophobicity and halogen bonding potential
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3-Cyclopropyl, 1-(4-Fluorophenyl), 6-Methyl C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4 Fluorine substitution improves bioavailability via electronic effects

Key Trends and Research Findings

Alkyl Chain Variations: Substituting the 1-position with longer alkyl chains (e.g., butyl vs. Branched chains (e.g., isopropyl) may alter metabolic stability compared to linear chains (propyl) due to steric effects .

Aromatic and Halogen Substituents :

  • Phenyl or benzyl groups at position 1 (e.g., 1-phenyl or 1-benzyl derivatives) introduce aromaticity, favoring interactions with hydrophobic binding pockets .
  • Halogens (e.g., chlorine in 1-(4-chlorobenzyl)) enhance binding via halogen bonding and improve compound stability .

Cyclopropyl Groups: Cyclopropyl substituents (at positions 3 or 6) are associated with improved metabolic stability due to their rigid, non-planar structure, which resists enzymatic oxidation .

Carboxylic Acid Role :

  • The carboxylic acid at position 4 is conserved across analogs, suggesting its critical role in hydrogen bonding or ionic interactions, possibly as a pharmacophore in enzyme inhibition .

Limitations and Gaps in Data

  • Biological Activity: Limited evidence on specific biological targets or potency for these compounds.
  • Solubility Data : Most entries lack experimental solubility values, making direct comparisons challenging.

Biological Activity

6-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential and structure-activity relationships (SAR) based on available literature.

Chemical Structure

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}. The compound features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group at the 4-position and a methyl and propyl substituent at the 1-position.

1. Agonistic Activity on PPARα

Research indicates that derivatives of pyrazolo[3,4-b]pyridine have shown agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). In particular, studies have demonstrated that certain derivatives can effectively reduce elevated plasma triglyceride levels in animal models, comparable to fenofibrate, a known PPARα agonist. The structure-activity relationship suggests that the steric bulk and positioning of substituents significantly influence agonistic activity .

2. Antiviral Properties

Compounds within the pyrazolo[3,4-b]pyridine family have been evaluated for antiviral activities. For instance, certain derivatives demonstrated significant antiviral effects against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV-1). The introduction of specific functional groups has been linked to enhanced antiviral efficacy .

3. Anti-inflammatory Effects

Some pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory properties. These compounds may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. Further studies are required to elucidate the precise mechanisms involved .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into its biological activity:

Substituent Position Effect on Activity
1-positionSteric bulk influences PPARα agonism
4-positionCarboxylic acid essential for activity
Distal hydrophobic tailDistance from acidic head impacts efficacy

The inclusion of different substituents at these positions can modulate the compound's interaction with biological targets and its overall pharmacological profile .

Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives:

  • Study on PPARα Agonism : A series of derivatives were synthesized and tested for their ability to activate hPPARα. One compound showed comparable efficacy to fenofibrate in reducing triglyceride levels in high-fructose-fed rats .
  • Antiviral Activity Assessment : Compounds were tested against HSV-1 and tobacco mosaic virus in vitro. Results indicated that certain derivatives exhibited higher antiviral activities than commercial agents .

Q & A

Q. Table 1. Optimization of Ester Hydrolysis

ParameterConditionOutcome (Yield/Purity)Reference
SolventMeOH-H₂O (3:1)94% yield, >97% purity
BaseNaOH (3 equiv.)Complete conversion
Reaction Time15 hours at RTOptimal for scale-up

Q. Table 2. Biological Activity Comparison

DerivativeSubstituentIC₅₀ (µM)TargetReference
4-Carboxylic Acid6-Methyl, 1-Propyl2.1mTOR/p70S6K
Ethyl Ester6-Methyl, 1-Phenyl>50Inactive

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